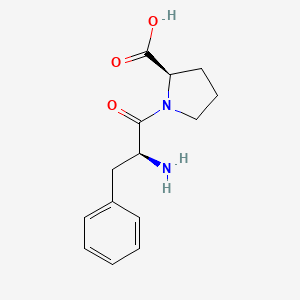
L-Phenylalanyl-D-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Phenylalanyl-D-proline is a useful research compound. Its molecular formula is C14H18N2O3 and its molecular weight is 262.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biochemical Applications
1.1 Role in Protein Structure and Function
L-Phenylalanyl-D-proline can influence protein folding and stability due to the unique conformational characteristics of proline residues. Proline's cyclic structure introduces kinks in polypeptide chains, which can be crucial for the formation of specific protein structures. This property is particularly relevant in the design of peptide-based drugs where structural integrity is paramount .
1.2 Enzyme Inhibition Studies
Research has indicated that this compound can serve as a substrate or inhibitor for various enzymes. For instance, studies have shown that it can modulate the activity of certain peptidases, which are critical in metabolic pathways and disease processes . Understanding these interactions can lead to the development of new therapeutic agents targeting enzyme activity.
Pharmaceutical Applications
2.1 Drug Development
The dipeptide has been explored as a scaffold for drug design due to its ability to mimic natural peptide structures. Its incorporation into drug candidates has shown promise in enhancing bioavailability and specificity towards biological targets . For example, modifications of this compound have been used to create more effective inhibitors for cancer-related enzymes.
2.2 Therapeutic Uses
this compound derivatives have been investigated for their potential therapeutic effects in treating conditions such as depression and chronic pain. The modulation of neurotransmitter systems by these compounds suggests they could serve as antidepressants or analgesics .
Materials Science Applications
3.1 Chiral Catalysis
Recent advancements have highlighted the use of this compound in asymmetric catalysis. It has been incorporated into chiral porous polymers that enhance reaction rates and selectivity in various organic reactions, such as Michael additions and Mannich reactions . This application is significant in synthesizing complex organic molecules with high enantiomeric purity.
3.2 Biodegradable Materials
The incorporation of this compound into polymer matrices has been studied for developing biodegradable materials. These materials exhibit favorable mechanical properties and degradation rates, making them suitable for applications in packaging and biomedical devices .
Case Studies
Propriétés
Numéro CAS |
28819-11-6 |
|---|---|
Formule moléculaire |
C14H18N2O3 |
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
(2R)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H18N2O3/c15-11(9-10-5-2-1-3-6-10)13(17)16-8-4-7-12(16)14(18)19/h1-3,5-6,11-12H,4,7-9,15H2,(H,18,19)/t11-,12+/m0/s1 |
Clé InChI |
WEQJQNWXCSUVMA-NWDGAFQWSA-N |
SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)O |
SMILES isomérique |
C1C[C@@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)N)C(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)O |
Séquence |
FP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















